

# In-Depth Technical Guide: **tert-Butyl (1-acetyl**

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## Compound of Interest

**Compound Name:** *tert-Butyl (1-acetyl*

**Cat. No.:** *B112417*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, experimental protocols, and relevant workflows for **tert-butyl (1-acetyl. This information is critical for its application in pharmaceutical research and development as a key building block and intermediate.**

## Core Data Presentation

### Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub>	PubChem[1]
Molecular Weight	242.31 g/mol	PubChem[1]
Physical State	White to off-white solid (inferred)	
Melting Point	95-105°C (estimated)	Vulcanchem[2]
pKa	~14.5 (carbamate NH, estimated)	Vulcanchem[2]
LogP	~2.3 (estimated)	Vulcanchem[2]

## Solubility Data

Quantitative solubility data for **tert-butyl (1-acetylpiridin-4-yl)carbamate** is not readily available in published literature. However, qualitative assessments indicate its solubility profile.

Solvent	Solubility	Notes
Water	Poorly soluble	Characteristic of Boc-protected amines. <a href="#">[2]</a>
Dichloromethane (DCM)	Soluble	<a href="#">[2]</a>
Chloroform (CHCl <sub>3</sub> )	Soluble	<a href="#">[2]</a>
Tetrahydrofuran (THF)	Soluble	<a href="#">[2]</a>
Ethanol	Soluble	Inferred from similar compounds. <a href="#">[3]</a>
Ether	Soluble	Inferred from similar compounds. <a href="#">[3]</a>

## Experimental Protocols

### Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard and reliable method for determining the thermodynamic solubility of a compound.[\[4\]](#) It is recommended by the World Health Organization (WHO) for active pharmaceutical ingredient (API) classification.[\[5\]](#)

Objective: To determine the saturation concentration of **tert-butyl (1-acetylpiridin-4-yl)carbamate** in a specific solvent at a controlled temperature.

Materials:

- **tert-Butyl (1-acetylpiridin-4-yl)carbamate**
- Solvent of interest (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl)

- Mechanical shaker or orbital shaker with temperature control[5]
- Volumetric flasks
- Centrifuge and/or syringe filters (e.g., 0.45 µm)
- Validated analytical method (e.g., HPLC, LC-MS/MS) to quantify the compound's concentration[6]

#### Procedure:

- Preparation: Add an excess amount of solid **tert-butyl (1-acetylpiridin-4-yl)carbamate** to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is formed.
- Equilibration: Place the container in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation speed should be optimized to maintain the solid in suspension without creating a vortex.[5]
- Phase Separation: After the equilibration period, allow the suspension to settle. Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtering the solution through a syringe filter.[6]
- Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the dissolved **tert-butyl (1-acetylpiridin-4-yl)carbamate** using a validated analytical method such as HPLC or LC-MS/MS.[6]
- Replicates: It is recommended to perform the experiment in at least triplicate to ensure the reliability of the results.[5]

## Synthesis and Purification Workflow

The synthesis of **tert-butyl (1-acetylpiridin-4-yl)carbamate** typically involves a multi-step process.

Synthesis: A common synthetic route involves the protection of 4-aminopiperidine.

- Acetylation of the Piperidine Nitrogen: 4-(Boc-amino)piperidine is reacted with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane.
- Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, the mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess reagents and by-products. The organic layer is then dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ) and the solvent is removed under reduced pressure.

Purification: The crude product is often purified to obtain the desired level of purity.

- Slurrying/Recrystallization: The crude solid can be slurried in a solvent system, such as a mixture of hexane and dichloromethane, to remove impurities. The purified solid is then collected by filtration.<sup>[7]</sup>
- Drying: The final product is dried under vacuum to remove any residual solvents.<sup>[7]</sup>

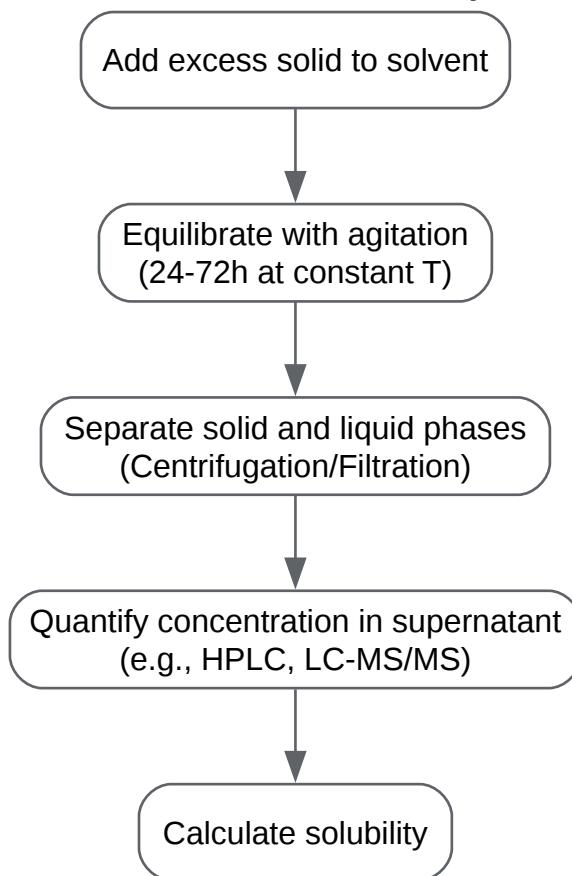
Characterization: The identity and purity of the synthesized compound are confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are used to confirm the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

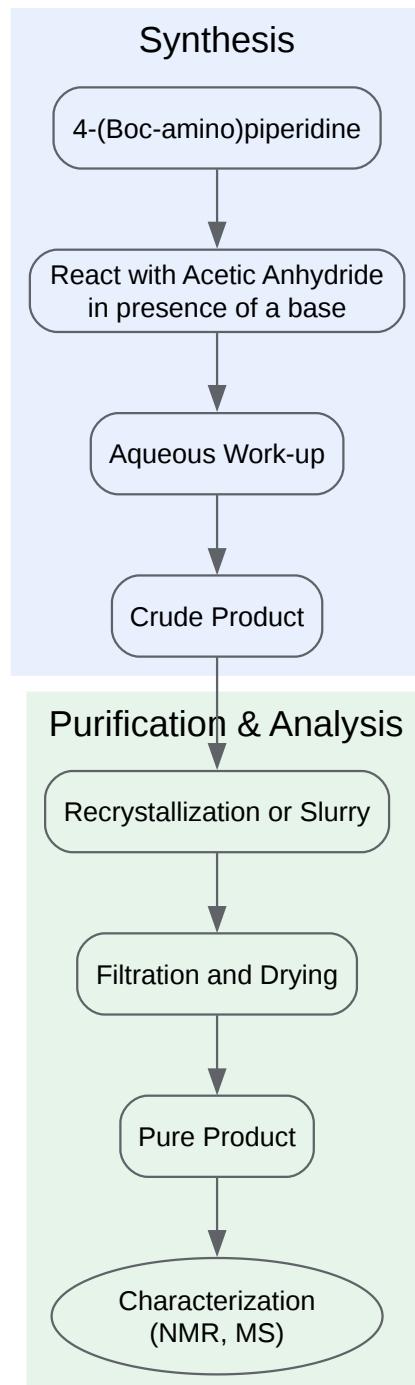
## Visualizations

### Experimental Workflow: Solubility Determination

## Workflow for Shake-Flask Solubility Determination



## Synthesis and Purification of tert-Butyl (1-acetylpiridin-4-yl)carbamate

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